(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound with the molecular formula C23H29N3O3S and a molecular weight of 427.56 g/mol . This compound features a unique structure that includes both azepane and piperazine rings, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-aminophenyl azepane, followed by the coupling of the resulting sulfonylated intermediate with 4-phenylpiperazine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures, often in the range of 0-100°C, depending on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated azepane and piperazine derivatives, such as:
- (4-(Azepan-1-ylsulfonyl)phenyl)methanone
- (4-Phenylpiperazin-1-yl)methanone
- (4-(Azepan-1-ylsulfonyl)phenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
What sets (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its unique combination of azepane and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-8-4-3-5-9-21)20-10-12-22(13-11-20)30(28,29)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFXYPNYDVQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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